(R)-3-Amino-2-(4-(trifluoromethoxy)benzyl)propanoic acid
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Overview
Description
®-3-Amino-2-(4-(trifluoromethoxy)benzyl)propanoic acid is a chiral amino acid derivative with a trifluoromethoxy group attached to the benzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(4-(trifluoromethoxy)benzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as ®-3-Amino-2-bromopropanoic acid and 4-(trifluoromethoxy)benzyl bromide.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where the amino group of ®-3-Amino-2-bromopropanoic acid reacts with 4-(trifluoromethoxy)benzyl bromide in the presence of a base such as potassium carbonate.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired ®-3-Amino-2-(4-(trifluoromethoxy)benzyl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(4-(trifluoromethoxy)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
®-3-Amino-2-(4-(trifluoromethoxy)benzyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability, making it useful in the development of advanced materials.
Biological Studies: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(4-(trifluoromethoxy)benzyl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets. The amino acid moiety facilitates transport across biological membranes, allowing the compound to exert its effects within cells. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-2-(4-methoxybenzyl)propanoic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
®-3-Amino-2-(4-fluorobenzyl)propanoic acid: Contains a fluorine atom instead of a trifluoromethoxy group.
®-3-Amino-2-(4-chlorobenzyl)propanoic acid: Contains a chlorine atom instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in ®-3-Amino-2-(4-(trifluoromethoxy)benzyl)propanoic acid imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity towards molecular targets. These characteristics make it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C11H12F3NO3 |
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Molecular Weight |
263.21 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H12F3NO3/c12-11(13,14)18-9-3-1-7(2-4-9)5-8(6-15)10(16)17/h1-4,8H,5-6,15H2,(H,16,17)/t8-/m1/s1 |
InChI Key |
ZEIWSIOJQZLWIE-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CN)C(=O)O)OC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
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